![molecular formula C12H16N2O2 B14221543 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- CAS No. 632357-10-9](/img/structure/B14221543.png)
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is a compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. This compound, in particular, has a methoxyphenyl group attached to the piperidinone ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can be achieved through various methods. One common approach involves the condensation of p-anisidine (4-methoxyaniline) with a suitable piperidinone precursor under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidinone: A simpler analog without the methoxyphenyl group.
4-Methoxyphenylpiperidine: A compound with a similar structure but lacking the carbonyl group of the piperidinone.
N-Phenylpiperidinone: A compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is unique due to the presence of both the piperidinone ring and the methoxyphenyl group. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
632357-10-9 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
(4S)-4-(4-methoxyanilino)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)14-10-6-7-13-12(15)8-10/h2-5,10,14H,6-8H2,1H3,(H,13,15)/t10-/m0/s1 |
Clé InChI |
XIAJXZHQDDEYKD-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N[C@H]2CCNC(=O)C2 |
SMILES canonique |
COC1=CC=C(C=C1)NC2CCNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



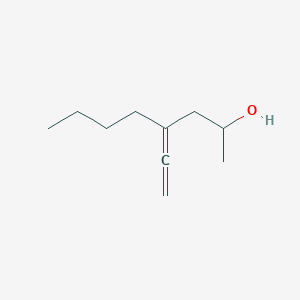
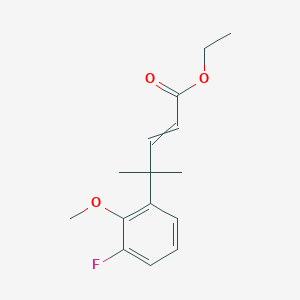
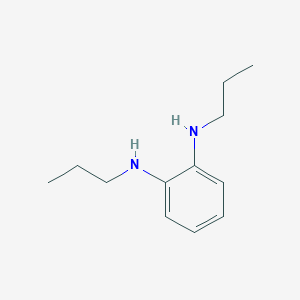
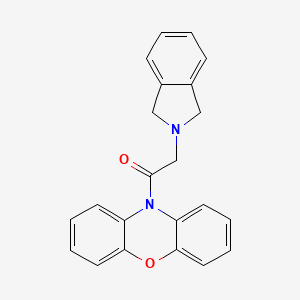
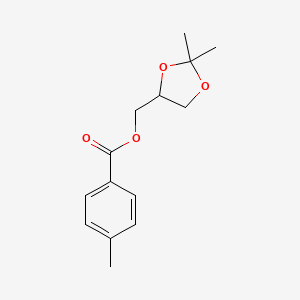
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
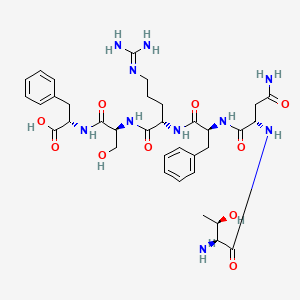
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
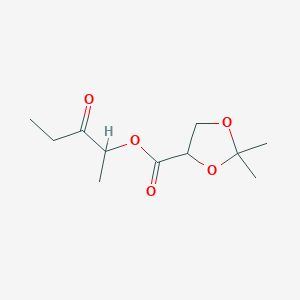
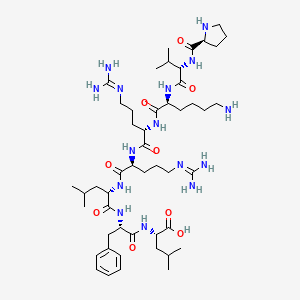
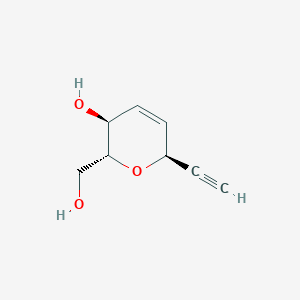
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
